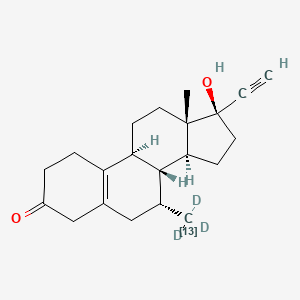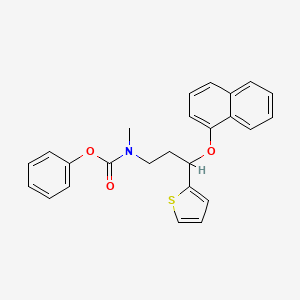
Tibolone-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tibolone-13C,d3 is a synthetic steroid hormone that is structurally labeled with carbon-13 and deuterium. This compound is a derivative of tibolone, which is known for its estrogenic, androgenic, and progestogenic properties. This compound is primarily used in scientific research as a stable isotope-labeled compound, which aids in the study of metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
The synthesis of Tibolone-13C,d3 involves several steps, starting with the ethynylation reaction. This process introduces acetylene gas into a toluene solution of an acidic decarboxylation product. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving precise control of reaction conditions and purification processes to achieve high purity and yield .
Analyse Chemischer Reaktionen
Tibolone-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Wissenschaftliche Forschungsanwendungen
Tibolone-13C,d3 has a wide range of scientific research applications. In chemistry, it is used to study metabolic pathways and the pharmacokinetics of tibolone and its derivatives. In biology, it helps in understanding the effects of tibolone on cellular processes and its interactions with various receptors. In medicine, this compound is used in research related to hormone replacement therapy and the treatment of postmenopausal symptoms. Additionally, it has applications in the study of neuroprotective effects and cardiovascular health .
Wirkmechanismus
The mechanism of action of Tibolone-13C,d3 is similar to that of tibolone. Upon ingestion, tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has progestogenic and androgenic effects. These metabolites interact with estrogen, androgen, and progesterone receptors in various tissues, leading to tissue-specific effects. For example, in the brain, tibolone exerts neuroprotective effects by modulating mitochondrial function and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Tibolone-13C,d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include Delta4-Tibolone-13C,d3, which is another isotope-labeled derivative of tibolone used in neurology research . Other related compounds are unlabeled tibolone and its metabolites, which share similar pharmacological properties but lack the stable isotope labeling that facilitates detailed metabolic studies .
Eigenschaften
Molekularformel |
C21H28O2 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |
InChI-Schlüssel |
WZDGZWOAQTVYBX-YZTKIZKYSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
Kanonische SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)

![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)

![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)


![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
